Uprosertib (GSK2141795) is a highly potent, orally bioavailable, ATP-competitive pan-Akt inhibitor utilized extensively in preclinical oncology and signal transduction research . Structurally, it is characterized by a furan core, distinguishing it from its thiophene-based analog afuresertib [1]. Uprosertib demonstrates low-nanomolar binding affinity across all three Akt isoforms, with Kd values of 16 nM, 49 nM, and 5 nM for Akt1, Akt2, and Akt3, respectively . For procurement professionals and lead researchers, Uprosertib serves as a critical benchmark material for evaluating ATP-competitive kinase inhibition, formulating in vivo xenograft dosing strategies, and profiling off-target polypharmacology in PI3K/Akt/mTOR-driven disease models.
Substituting Uprosertib with generic allosteric Akt inhibitors (such as MK-2206) or closely related ATP-competitive analogs (like afuresertib) fundamentally alters experimental outcomes and therapeutic modeling. Allosteric inhibitors bind outside the ATP pocket and frequently lose efficacy against activating mutations like AKT1-E17K, whereas ATP-competitive agents like Uprosertib maintain robust target engagement [1]. Furthermore, Uprosertib's specific furan-based architecture confers a distinct off-target kinase profile—specifically inhibiting PRKACA, PRKACB, and PRKG1—that is not replicated by its thiophene counterpart afuresertib or highly selective allosteric probes. Consequently, substituting Uprosertib compromises the reproducibility of assays that rely on its specific Akt3-skewed potency and unique polypharmacological signature.
Uprosertib exhibits a distinct isoform potency profile that is heavily skewed toward Akt3, demonstrating an IC50 of 38 nM for Akt3 compared to 180 nM and 328 nM for Akt1 and Akt2, respectively . This contrasts sharply with the standard allosteric benchmark MK-2206, which is highly potent against Akt1/2 (IC50 ~8/12 nM) but significantly weaker against Akt3 (IC50 ~65 nM) [1].
| Evidence Dimension | Akt isoform IC50 values |
| Target Compound Data | Uprosertib: Akt3 IC50 = 38 nM (strongest against Akt3) |
| Comparator Or Baseline | MK-2206: Akt3 IC50 = 65 nM (weakest against Akt3) |
| Quantified Difference | Uprosertib is ~4.7x more potent against Akt3 than Akt1, whereas MK-2206 is ~8x less potent against Akt3 than Akt1. |
| Conditions | In vitro biochemical kinase assays |
Buyers selecting inhibitors for Akt3-driven malignancies must procure Uprosertib over standard allosteric agents to ensure maximum target engagement at the Akt3 isoform.
Uprosertib was developed as a direct structural bioisostere of afuresertib, replacing the thiophene core with a furan ring [1]. While both are potent pan-Akt inhibitors, the furan core of Uprosertib alters its kinase selectivity landscape, leading to specific, potent off-target inhibition of PKC family members PRKACA and PRKACB, as well as the cGMP-dependent protein kinase PRKG1.
| Evidence Dimension | Structural core and off-target kinase inhibition |
| Target Compound Data | Uprosertib (Furan core): Potent inhibition of Akt + PRKACA/PRKACB/PRKG1 |
| Comparator Or Baseline | Afuresertib (Thiophene core): Distinct selectivity profile |
| Quantified Difference | Distinct off-target polypharmacology dictated by the furan vs. thiophene heterocyclic substitution. |
| Conditions | Kinobeads / cellular lysate binding assays |
Essential for medicinal chemists procuring reference compounds to benchmark the pharmacokinetic and selectivity impacts of furan-for-thiophene bioisosteric replacements.
Uprosertib free base requires strict handling protocols, as moisture-contaminated DMSO significantly reduces its solubility . When properly handled with anhydrous DMSO, it achieves a stock solubility of 50 mg/mL (116.48 mM). For in vivo applications, it requires a specific multi-component formulation—typically 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O—to prevent precipitation and ensure bioavailability .
| Evidence Dimension | Maximum solubility and vehicle stability |
| Target Compound Data | 50 mg/mL in anhydrous DMSO; requires PEG300/Tween 80 for aqueous stability. |
| Comparator Or Baseline | Moisture-contaminated DMSO or unoptimized aqueous buffers. |
| Quantified Difference | Transitioning from pure aqueous (insoluble) to the validated PEG/Tween formulation restores full dosing capability for in vivo gavage. |
| Conditions | Preparation of 1 mL working solution for animal dosing |
Procurement teams must co-purchase anhydrous DMSO, PEG300, and Tween 80 alongside Uprosertib to guarantee successful formulation and avoid costly API loss due to precipitation.
The AKT1-E17K activating mutation is a known resistance mechanism against allosteric Akt inhibitors like MK-2206, which show marginal inhibition against this mutant[1]. In contrast, ATP-competitive inhibitors of the same class as Uprosertib maintain high potency and increased sensitivity against the AKT1-E17K mutant by binding directly to the ATP pocket rather than the altered allosteric site [2].
| Evidence Dimension | Efficacy against AKT1-E17K mutant |
| Target Compound Data | ATP-competitive inhibitors (Uprosertib class): Retain high sensitivity and binding. |
| Comparator Or Baseline | Allosteric inhibitors (MK-2206): Marginal inhibition / decreased sensitivity. |
| Quantified Difference | ATP-competitive inhibitors bypass the conformational resistance conferred by the E17K mutation that blocks allosteric agents. |
| Conditions | In vitro kinase assays and mutant cancer cell lines |
Researchers procuring inhibitors for AKT1-E17K mutated cell lines must select an ATP-competitive compound like Uprosertib over standard allosteric alternatives to ensure assay validity.
Because Uprosertib exhibits its lowest IC50 (38 nM) against Akt3, it is the optimal ATP-competitive inhibitor for oral gavage in murine xenograft models of Akt3-amplified cancers. Its validated formulation profile (DMSO/PEG300/Tween 80) ensures reliable systemic delivery .
In cell lines harboring the AKT1-E17K mutation, standard allosteric inhibitors like MK-2206 fail to suppress signaling. Uprosertib, functioning as an ATP-competitive inhibitor, bypasses this allosteric resistance, making it essential for procurement when studying mutant-driven PI3K/Akt pathway hyperactivation[1].
Uprosertib is routinely procured alongside afuresertib to serve as a direct furan-vs-thiophene structural comparator. This allows medicinal chemists to map how five-membered heterocyclic core substitutions influence off-target kinase binding (e.g., PRKACA/B) and overall pharmacokinetic stability [2].
Due to its documented off-target inhibition of PRKACA, PRKACB, and PRKG1, Uprosertib is utilized in kinobead pull-down assays and lysate profiling to study the interconnected roles of Akt and PKC family members, providing a distinct polypharmacological tool compared to highly selective probes .